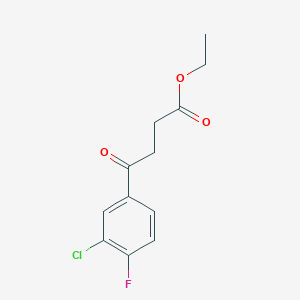

Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to a 4-oxobutanoate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate can be achieved through several methods. One common approach involves the Claisen condensation reaction. In this method, ethyl acetoacetate is reacted with 3-chloro-4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Applications De Recherche Scientifique

Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-chloro-4-fluorophenyl moiety, which can then interact with enzymes or receptors. The chloro and fluoro substituents may enhance binding affinity and specificity through electronic and steric effects.

Comparaison Avec Des Composés Similaires

- Ethyl 4-(3-chlorophenyl)-4-oxobutanoate

- Ethyl 4-(4-fluorophenyl)-4-oxobutanoate

- Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate

Comparison: Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can influence the compound’s reactivity and interaction with biological targets, potentially offering advantages in terms of selectivity and potency compared to similar compounds with only one substituent.

Activité Biologique

Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H12ClFNO3

- Molecular Weight : Approximately 258.67 g/mol

- Appearance : White to light yellow powder

- Solubility : Soluble in organic solvents (e.g., ethanol, acetone) but has low solubility in water.

The presence of chlorine and fluorine atoms on the phenyl group enhances the lipophilicity and bioavailability of the compound, which are critical factors for its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory responses. For instance, it can interfere with Toll-like receptor 4 (TLR4) signaling pathways, leading to reduced production of proinflammatory cytokines.

- Substrate for Enzymatic Reactions : this compound can serve as a substrate for various biocatalysts, indicating its potential utility in biotransformation processes.

- Binding Affinity : Interaction studies reveal that this compound exhibits notable binding affinity with biological targets, which may enhance its therapeutic potential.

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties. In vitro assays have indicated that compounds with similar structures show cytotoxic effects against cancer cell lines, such as HEPG2 (liver carcinoma) using MTT assays .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | HEPG2 |

| Doxorubicin (Control) | 0.5 | HEPG2 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial activity against various strains, suggesting a potential for further exploration in this area .

Synthesis Methods

Several synthesis methods have been reported for this compound:

- Esterification Reactions : The compound can be synthesized through esterification of the corresponding acid with ethanol under acidic conditions.

- Halogenation : The introduction of chlorine and fluorine substituents can be achieved via electrophilic aromatic substitution reactions.

These synthetic pathways are critical for developing derivatives that may exhibit enhanced biological activities or novel properties.

Case Studies

- Study on Enzyme Inhibition :

-

Antitumor Efficacy :

- In vitro testing against liver carcinoma cell lines showed promising results, indicating that structural modifications could enhance antitumor activity. Compounds with similar halogenated structures exhibited varying degrees of cytotoxicity, suggesting a structure-activity relationship that warrants further investigation .

Propriétés

IUPAC Name |

ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)8-3-4-10(14)9(13)7-8/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVMHRXZOYCEJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.